1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione
Description
1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione is a chiral piperazinedione derivative characterized by two (1S)-1-(4-methoxyphenyl)ethyl substituents at the 1- and 4-positions of the piperazinedione core. This compound is structurally related to peptide-derived diketopiperazines but distinguishes itself through its methoxyphenyl and stereospecific ethyl substituents.
Properties
Molecular Formula |
C22H26N2O4 |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
1,4-bis[(1S)-1-(4-methoxyphenyl)ethyl]piperazine-2,5-dione |
InChI |
InChI=1S/C22H26N2O4/c1-15(17-5-9-19(27-3)10-6-17)23-13-22(26)24(14-21(23)25)16(2)18-7-11-20(28-4)12-8-18/h5-12,15-16H,13-14H2,1-4H3/t15-,16-/m0/s1 |
InChI Key |
IVDJXQRJJUZUSU-HOTGVXAUSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)OC)N2CC(=O)N(CC2=O)[C@@H](C)C3=CC=C(C=C3)OC |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)N2CC(=O)N(CC2=O)C(C)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of (S)-(-)-1-(4-Methoxyphenyl)ethylamine
A key precursor is the chiral amine (S)-(-)-1-(4-methoxyphenyl)ethylamine, prepared via a safer and economical process without highly hazardous reagents or expensive chiral catalysts:
Step 1: Formation of imine intermediate
4-Methoxyacetophenone is refluxed with (S)-(-)-α-methylbenzylamine in toluene using p-toluenesulfonic acid as catalyst. Water formed is removed azeotropically via a Dean-Stark trap.
This yields (S)-r i-(4-Methoxyphenyl)-ethylidene-(l-phenylethyl)amine as a syrup, which is used directly in the next step.Step 2: Hydrogenation and salt formation
The imine syrup is hydrogenated over 10% Pd/C catalyst under hydrogen atmosphere at 35-40°C for 10-12 hours to yield (S,S)-r i-(4-methoxyphenyl)-ethyl-l-(l-phenylethyl)amine.
This is then converted to its p-toluenesulfonic acid salt by stirring with p-toluenesulfonic acid in ethyl acetate, followed by crystallization.Step 3: Free base isolation
The salt is treated with sodium hydroxide solution and extracted with methylene dichloride to isolate the free base of (S)-(-)-1-(4-methoxyphenyl)ethylamine.
A final hydrogenation step over Pd/C in methanol yields the pure amine, which can be crystallized as its hydrochloride salt.
This method avoids hazardous reagents such as n-BuLi or LiHMDS and expensive chiral catalysts, making it suitable for commercial scale synthesis.
Formation of the Piperazinedione Core
The piperazinedione ring system is typically formed by cyclization of dipeptide or diamide intermediates. Although exact stepwise procedures for this specific compound are limited in public literature, general methods include:
Cyclization of dipeptides : The dipeptide containing (S)-1-(4-methoxyphenyl)ethyl residues is cyclized under dehydrating conditions to form the 2,5-piperazinedione ring.
Use of activated acid derivatives : The carboxylic acid groups of the dipeptide or related intermediates may be activated (e.g., as acid chlorides or anhydrides) to facilitate intramolecular cyclization.
Chiral control : The stereochemistry at the 1,4-positions is preserved by using enantiomerically pure amine and acid components.
Final Assembly of 1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione
The final compound is obtained by coupling two equivalents of the chiral amine with appropriate dicarboxylic acid derivatives or their activated forms, followed by cyclization to form the piperazinedione ring with the two (1S)-1-(4-methoxyphenyl)ethyl substituents at the 1,4-positions.
Data Table: Summary of Key Preparation Steps
| Step No. | Reaction Stage | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Imine formation | 4-Methoxyacetophenone + (S)-α-methylbenzylamine, p-TsOH, toluene, reflux, Dean-Stark trap | ~85 (crude) | Water removal critical for imine formation |
| 2 | Hydrogenation and salt formation | 10% Pd/C, H2, 35-40°C, ethyl acetate, p-TsOH | 80-90 | Crystallization of PTSA salt improves purity |
| 3 | Free base isolation and final hydrogenation | NaOH extraction, Pd/C hydrogenation in MeOH | 75-85 | Final amine isolated as hydrochloride salt |
| 4 | Cyclization to piperazinedione | Activated dipeptide intermediates, dehydrating agents | Variable | Conditions optimized to preserve stereochemistry |
Chemical Reactions Analysis
1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced piperazine derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction results in various piperazine derivatives.
Scientific Research Applications
1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione has several scientific research applications:
Biology: This compound is used in the study of enzyme interactions and protein binding due to its unique structure and functional groups.
Mechanism of Action
The mechanism of action of 1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxyphenyl groups play a crucial role in binding to these targets, facilitating the compound’s biological activity. The piperazinedione core provides structural stability and enhances the compound’s overall efficacy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazinedione derivatives exhibit diverse pharmacological and chemical properties depending on their substituents. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Selected Piperazinedione Derivatives
Key Findings:
The isopropyl group in CAS 205517-34-6 introduces steric hindrance, which may influence binding affinity in biological systems compared to the ethyl substituents in the target compound .
Functional Utility :
- Glycine anhydride dimethylol’s antimicrobial activity highlights how substituent polarity dictates application, whereas the target compound’s deuterated form emphasizes its role in analytical chemistry .
Critical Notes and Limitations
Regulatory and Handling Constraints :
- The deuterated variant is classified as a controlled product with short shelf life and freight restrictions, complicating its commercial availability .
Data Gaps :
- Pharmacological data (e.g., toxicity, bioactivity) for the target compound remain sparse compared to well-documented analogs like venlafaxine intermediates (see ), which share structural motifs but are optimized for CNS activity .
Biological Activity
1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione, a compound with potential therapeutic applications, has garnered interest in biological research due to its structural characteristics and associated bioactivity. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C15H20N2O4
- Molecular Weight : 292.34 g/mol
- CAS Number : 1141931-86-3
The compound is characterized by a piperazine core with methoxyphenyl substituents, which contribute to its biological interactions.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study involving various cancer cell lines demonstrated that the compound induces apoptosis through both intrinsic and extrinsic pathways. The IC50 values for different cancer cell lines were determined, showing promising results compared to established chemotherapeutics.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15.5 | Apoptosis induction |
| MCF-7 | 12.3 | Caspase activation |
| A549 | 18.7 | ROS generation |
Antioxidant Activity
The compound also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress markers in vitro. This activity is crucial for mitigating cellular damage in various pathological conditions.
Neuroprotective Effects
In animal models of neurodegeneration, the compound showed neuroprotective effects, improving cognitive function and reducing neuronal loss. The mechanism involves modulation of neuroinflammatory pathways and enhancement of neurotrophic factors.
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound activates caspases and alters mitochondrial membrane potential, leading to programmed cell death.
- Antioxidant Mechanism : It enhances the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
- Neuroprotection : Modulation of inflammatory cytokines (e.g., TNF-alpha, IL-6) contributes to its neuroprotective effects.
Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of the compound against breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations as low as 10 µM. Further analysis revealed that the compound triggered apoptosis via caspase-3 activation.
Study 2: Neuroprotective Potential
In a model of Alzheimer's disease using transgenic mice, treatment with the compound resulted in improved memory performance on behavioral tests. Histological analysis showed reduced amyloid plaque formation and enhanced synaptic integrity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione, and how can stereochemical purity be ensured?
- Methodological Answer : The compound’s synthesis typically involves enantioselective coupling of substituted phenyl ethylamine precursors with a piperazinedione core. Key steps include:
- Chiral Resolution : Use of (1S)-configured 4-methoxyphenylethylamine derivatives to maintain stereochemical integrity .
- Cyclization : Acid-catalyzed cyclization under anhydrous conditions to form the 2,5-piperazinedione ring. Monitor reaction progress via TLC or HPLC to avoid racemization .
- Validation : Confirm enantiopurity using chiral HPLC with a cellulose-based column or X-ray crystallography for absolute configuration determination .
Q. How should researchers characterize the crystalline structure of this compound, and what challenges arise in diffraction analysis?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is optimal for resolving the stereochemistry and intermolecular interactions. Challenges include:
- Crystal Quality : Slow evaporation from a 1:1 dichloromethane/hexane mixture yields diffraction-quality crystals.
- Data Interpretation : Address weak diffraction signals by optimizing cryocooling (e.g., nitrogen stream at 100 K) and refining hydrogen atom positions using SHELX software .
- Validation : Cross-reference bond lengths and angles with analogous piperazinedione structures in the Cambridge Structural Database (CSRD) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s receptor-binding affinity, and what discrepancies might arise between in silico and in vitro results?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with opioid receptors (e.g., μ-opioid receptor PDB: 4DKL). Parameterize the force field for methoxy groups to account for electron-donating effects .
- Discrepancy Sources :
- Solvent Effects : Explicit solvent models (e.g., TIP3P water) improve accuracy vs. implicit solvent approximations.
- Conformational Flexibility : Perform molecular dynamics (MD) simulations (≥100 ns) to assess ligand-receptor stability .
- Validation : Compare predicted binding energies with surface plasmon resonance (SPR) or radioligand displacement assays .
Q. What experimental strategies resolve contradictions in biological activity data across studies (e.g., agonist vs. antagonist effects)?
- Methodological Answer :
- Dose-Response Curves : Perform full dose-response analyses (e.g., EC₅₀/IC₅₀) to identify biphasic effects. Use nonlinear regression models (GraphPad Prism) to detect partial agonism .
- Receptor Subtype Selectivity : Test activity against receptor isoforms (e.g., δ- vs. κ-opioid receptors) using transfected HEK293 cells with cAMP inhibition assays .
- Contextual Factors : Control for cell line-specific signaling bias (e.g., β-arrestin recruitment vs. G-protein activation) via BRET or TR-FRET assays .
Q. How can researchers design stability studies to evaluate the compound’s degradation pathways under physiological conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to oxidative (H₂O₂), acidic (0.1 M HCl), and basic (0.1 M NaOH) conditions at 37°C. Monitor degradation via UPLC-MS/MS to identify hydrolytic (piperazine ring cleavage) or oxidative (demethylation) products .
- Kinetic Analysis : Apply Arrhenius equations to predict shelf-life at 25°C using accelerated stability data (40–60°C).
- Metabolite Profiling : Use liver microsome assays (human CYP3A4) to identify Phase I metabolites, corroborated by high-resolution mass spectrometry (HRMS) .
Methodological Frameworks
Q. What theoretical frameworks guide the design of structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Hammett Analysis : Correlate substituent effects (σ values of methoxy groups) with biological activity to quantify electronic contributions .
- Conformational Restriction : Apply Craig plots to assess how piperazinedione ring rigidity impacts receptor binding entropy .
- QSAR Models : Use CODESSA or MOE descriptors (e.g., polar surface area, logP) to predict pharmacokinetic properties .
Q. How should researchers integrate AI-driven tools (e.g., COMSOL Multiphysics) to optimize reaction conditions for scaled-up synthesis?
- Methodological Answer :
- Process Simulation : Model heat and mass transfer in batch reactors using COMSOL’s “Chemical Reaction Engineering Module.” Optimize stirring rates and temperature gradients to minimize byproducts .
- Machine Learning : Train neural networks (Python/TensorFlow) on historical reaction data to predict optimal solvent ratios (e.g., DMF vs. THF) and catalyst loading .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
